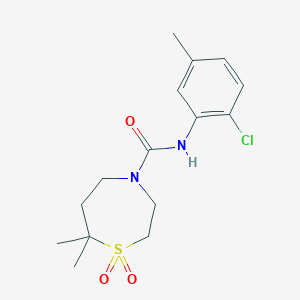
N-(6-methoxy-1H-indazol-3-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-1H-indazol-3-yl)furan-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. MI-2 is a potent inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and survival.
Mechanism of Action
N-(6-methoxy-1H-indazol-3-yl)furan-3-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(6-methoxy-1H-indazol-3-yl)furan-3-carboxamide is its specificity for the MDM2-p53 pathway. This specificity reduces the risk of off-target effects and makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It is a challenging molecule to synthesize, which can limit its availability for research. Additionally, this compound has poor solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
Despite the limitations, N-(6-methoxy-1H-indazol-3-yl)furan-3-carboxamide has significant potential for further research and development. One future direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the efficacy of this compound in different types of cancer, including those that are resistant to current treatments. Finally, further research is needed to optimize the synthesis and formulation of this compound for clinical use.
Synthesis Methods
The synthesis of N-(6-methoxy-1H-indazol-3-yl)furan-3-carboxamide involves a multi-step process that begins with the preparation of the 6-methoxy-1H-indazole starting material. This intermediate is then subjected to a series of reactions, including acylation, cyclization, and amidation, to yield the final product. The synthesis of this compound is a challenging process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Scientific Research Applications
N-(6-methoxy-1H-indazol-3-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The MDM2-p53 pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature of many types of cancer. By inhibiting the MDM2-p53 interaction, this compound can restore the function of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells.
Properties
IUPAC Name |
N-(6-methoxy-1H-indazol-3-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-18-9-2-3-10-11(6-9)15-16-12(10)14-13(17)8-4-5-19-7-8/h2-7H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMARGCJSNKKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)

![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)
![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)


![7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7680045.png)
![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)

